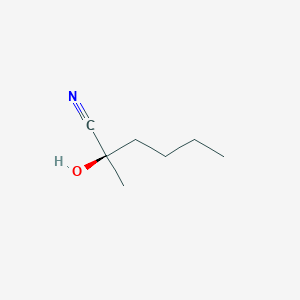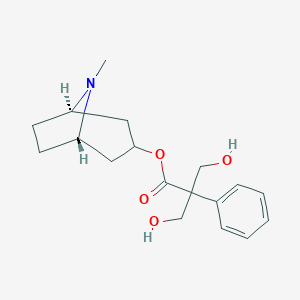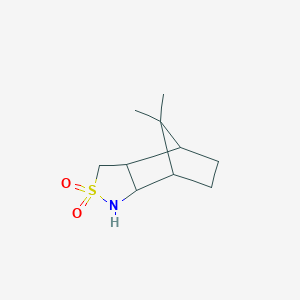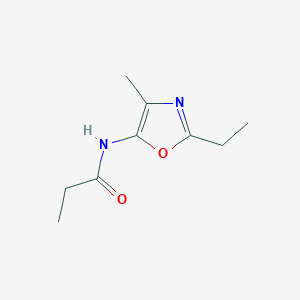
(R)-2-Hydroxy-2-methylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Hydroxy-2-methylhexanenitrile, also known as (R)-HMHN, is a chiral compound with a molecular formula of C7H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. (R)-HMHN is a colorless liquid with a boiling point of 167-169°C and a melting point of -18°C.
Mecanismo De Acción
The mechanism of action of (R)-HMHN is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of various pharmaceuticals and agrochemicals. It can influence the stereochemistry of the final product by controlling the chirality of the intermediate.
Biochemical and Physiological Effects:
(R)-HMHN has not been extensively studied for its biochemical and physiological effects. However, it is known to be a chiral compound and can interact with chiral molecules in biological systems. It may have potential applications in the development of chiral drugs and as a chiral reagent in chemical synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-HMHN has several advantages as a chiral reagent in chemical synthesis. It is easy to synthesize and has a high enantiomeric excess. It can be used to control the stereochemistry of the final product and can be easily separated from the reaction mixture. However, (R)-HMHN also has some limitations. It is toxic and must be handled with care. It can also be expensive to synthesize in large quantities.
Direcciones Futuras
There are several future directions for the research and development of (R)-HMHN. One direction is to study its biochemical and physiological effects in more detail. Another direction is to develop new synthetic methods for (R)-HMHN that are more efficient and cost-effective. (R)-HMHN may also have potential applications in the development of chiral drugs and as a chiral reagent in chemical synthesis. Further research is needed to explore these potential applications.
Métodos De Síntesis
(R)-HMHN can be synthesized from (R)-2-methylhexan-2-ol through a cyanation reaction. The reaction is catalyzed by a base, such as potassium carbonate, and a cyanide source, such as sodium cyanide. The reaction yields (R)-HMHN with a high enantiomeric excess.
Aplicaciones Científicas De Investigación
(R)-HMHN is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of anti-cancer drugs, such as paclitaxel and docetaxel. It has also been used in the synthesis of insecticides and herbicides, such as imidacloprid and acetochlor.
Propiedades
Número CAS |
135415-89-3 |
|---|---|
Nombre del producto |
(R)-2-Hydroxy-2-methylhexanenitrile |
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-methylhexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-7(2,9)6-8/h9H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
CTRMPDFUGMJXKE-SSDOTTSWSA-N |
SMILES isomérico |
CCCC[C@](C)(C#N)O |
SMILES |
CCCCC(C)(C#N)O |
SMILES canónico |
CCCCC(C)(C#N)O |
Sinónimos |
(R)-2-HYDROXY-2-METHYL-HEXANENITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)



![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)






